

Synthesis and Characterization of 2-Hydroxyimipramine β -D-Glucuronide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyimipramine *b*-D-glucuronide

Cat. No.: B13806122

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Executive Summary

Imipramine is a prototypical tricyclic antidepressant whose pharmacological and toxicological profiles are heavily dictated by its metabolic fate. In human hepatic systems, imipramine is primarily hydroxylated by Cytochrome P450 2D6 (CYP2D6) to form 2-hydroxyimipramine, which subsequently undergoes Phase II biotransformation via UDP-glucuronosyltransferases (UGTs) to form 2-hydroxyimipramine β -D-glucuronide [1].

For researchers conducting therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, or toxicological screening, the availability of high-purity authentic standards of this glucuronide metabolite is paramount. Because biological extraction yields sub-milligram quantities, synthetic chemical approaches are required. This whitepaper details a highly optimized, self-validating chemical synthesis protocol for 2-hydroxyimipramine β -D-glucuronide, prioritizing stereoselectivity, high yields, and salt-free purification.

Mechanistic Overview & Pharmacokinetics

The in vivo clearance of imipramine relies on a sequential oxidation-conjugation pathway. The formation of the highly polar β -D-glucuronide conjugate facilitates rapid renal excretion, preventing the toxic accumulation of the active 2-hydroxyimipramine aglycone [2].



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Fig 1: Hepatic biotransformation pathway of imipramine to its glucuronide conjugate.

Chemical Synthesis Strategy: Causality & Logic

The chemical synthesis of phenolic glucuronides is notoriously challenging due to the poor nucleophilicity of sterically hindered phenols and the propensity for glycosylation reactions to yield anomeric mixtures (α/β) or orthoester byproducts. Our optimized strategy is divided into three logical phases.

Phase 1: Synthesis of the Aglycone

Commercially available 2-hydroxyimipramine is cost-prohibitive for large-scale glucuronide synthesis. We utilize a three-step sequence starting from imipramine hydrochloride: Vilsmeier-Haack formylation, Baeyer-Villiger oxidation, and methanolysis [3].

- Causality: The Vilsmeier reagent (POCl_3/DMF) selectively attacks the C2 position of the dibenzazepine ring due to electronic activation by the ring nitrogen. The subsequent Baeyer-Villiger oxidation using *m*-CPBA converts the formyl group into a formate ester, which is easily cleaved under mild acidic conditions to reveal the phenol without disrupting the tertiary amine of the side chain.

Phase 2: Stereoselective Schmidt Glycosylation

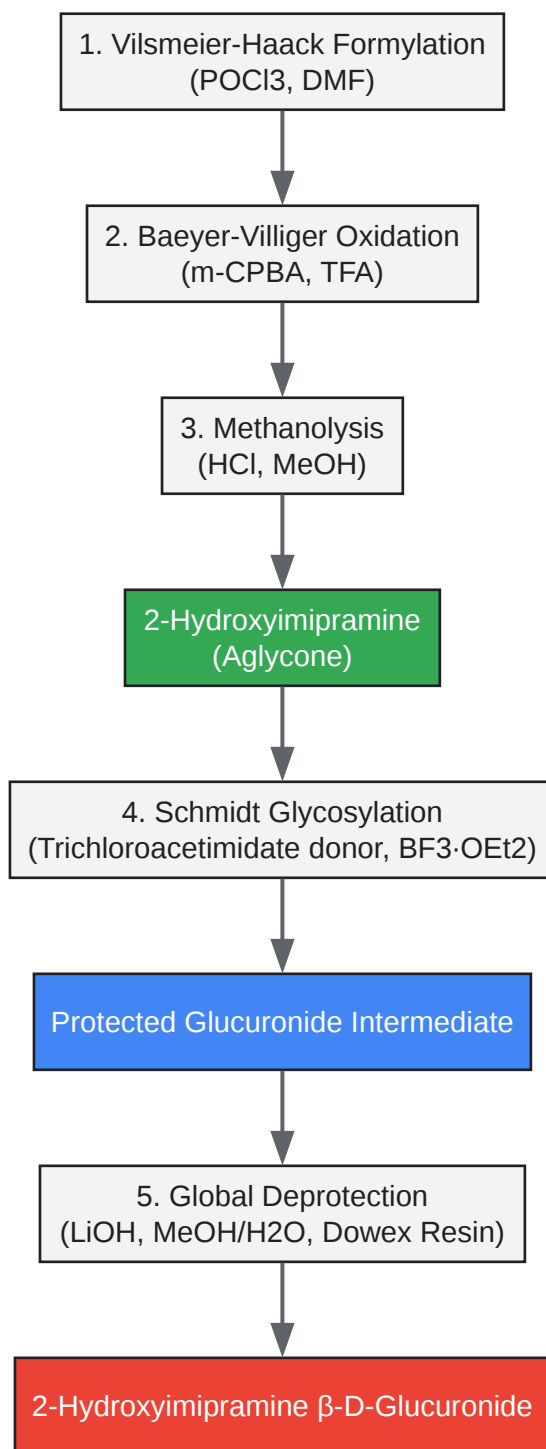
Historically, the Koenigs-Knorr method (using a bromosugar and heavy metal promoters like Ag_2O) was used for glucuronidation. We abandon this in favor of the Schmidt Trichloroacetimidate method[4, 5].

- Causality: By using methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)- α -D-glucuronate activated by a catalytic Lewis acid ($\text{BF}_3 \cdot \text{OEt}_2$), we eliminate the need for stoichiometric, light-sensitive silver salts. More critically, the C2-acetyl group of the donor provides neighboring group participation. Upon activation, it forms an intermediate dioxolenium ion that sterically shields the α -face of the anomeric center, forcing the phenolic nucleophile to attack exclusively from the β -face. This guarantees absolute β -stereoselectivity, mirroring the mammalian biological metabolite.

Phase 3: Global Deprotection & Salt-Free Purification

The protected intermediate contains three acetyl esters and one methyl ester.

- Causality: Saponification is achieved using aqueous Lithium Hydroxide (LiOH) rather than NaOH. LiOH is milder, minimizing the risk of β -elimination or epimerization at the C5 position of the glucuronic acid. To isolate the highly polar final product, neutralizing with HCl would generate LiCl, which is nearly impossible to separate from the glucuronide. Instead, we use an acidic cation-exchange resin (Dowex 50WX8). The resin exchanges Li^+ for H^+ and is simply filtered off, leaving a perfectly salt-free aqueous solution of the target compound ready for lyophilization. This creates a self-validating purification system.



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Fig 2: Five-step chemical synthesis workflow for 2-hydroxyimipramine β-D-glucuronide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction conditions, stoichiometric equivalents, and expected yields for the critical phases of the synthesis.

Synthesis Phase	Key Reagents & Equivalents	Temp / Time	Expected Yield	Analytical Marker (Expected)
1. Formylation	POCl ₃ (2.5 eq), DMF (5.0 eq)	100°C / 4 h	55 - 60%	¹ H NMR: Aldehyde peak at ~9.8 ppm
2. Oxidation/Hydrolysis	m-CPBA (1.5 eq), then HCl/MeOH	0°C to RT / 3 h	70 - 75%	MS (ESI+): m/z 297.2 [M+H] ⁺
3. Glycosylation	Trichloroacetimidate donor (1.5 eq), BF ₃ ·OEt ₂ (0.3 eq)	-20°C to 0°C / 5 h	45 - 50%	MS (ESI+): m/z 613.3 [M+H] ⁺
4. Deprotection	LiOH·H ₂ O (5.0 eq), Dowex 50WX8 (H ⁺)	0°C to RT / 12 h	85 - 90%	MS (ESI-): m/z 471.2[M-H] ⁻

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxyimipramine (Aglycone)

- **Formylation:** Cool anhydrous DMF (15.4 mmol) to 0°C under argon. Carefully add POCl₃ (7.5 mmol) dropwise. Stir for 10 min to form the Vilsmeier complex. Add imipramine hydrochloride (3.0 mmol) and heat the mixture to 100°C for 4 hours. Quench with ice water, adjust to pH 12 with 2N NaOH, and extract with CHCl₃. Concentrate in vacuo to yield 2-formylimipramine.
- **Oxidation:** Dissolve 2-formylimipramine (2.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and add Trifluoroacetic Acid (TFA, 4.0 mmol). Cool to 0°C. Add m-CPBA (3.0 mmol) in CH₂Cl₂ dropwise. Stir for 2 hours at room temperature. Quench with 1M NaHSO₃ and extract with CH₂Cl₂ to isolate the formate ester.

- Hydrolysis: Dissolve the crude formate ester in methanol (10 mL) containing 1% concentrated HCl. Reflux for 1 hour. Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 9:1) to yield 2-hydroxyimipramine.

Protocol B: Schmidt Glycosylation

- Preparation: Flame-dry a two-neck flask. Add 2-hydroxyimipramine (1.0 mmol) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)- α -D-glucuronate (1.5 mmol) along with activated 4Å molecular sieves.
- Coupling: Suspend the mixture in anhydrous CH₂Cl₂ (15 mL) under argon and cool to -20°C.
- Activation: Add BF₃·OEt₂ (0.3 mmol) dropwise. Maintain the reaction at -20°C for 2 hours, then allow it to slowly warm to 0°C over 3 hours.
- Quenching: Quench the reaction by adding triethylamine (0.5 mL). Filter through a pad of Celite to remove molecular sieves.
- Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane:EtOAc 1:1 to 1:3) to isolate the protected 2-hydroxyimipramine glucuronide.

Protocol C: Global Deprotection & Isolation

- Saponification: Dissolve the protected glucuronide (0.5 mmol) in a 1:1 mixture of Methanol and THF (5 mL). Cool to 0°C. Add an aqueous solution of LiOH·H₂O (2.5 mmol in 2.5 mL H₂O) dropwise.
- Monitoring: Stir at 0°C for 2 hours, then at room temperature for 10 hours. Monitor the disappearance of the ester peaks via TLC or LC-MS.
- Neutralization (Critical Step): Add pre-washed acidic Dowex 50WX8 (H⁺ form) resin to the reaction mixture until the pH reaches 6.5 - 7.0. Stir gently for 15 minutes.
- Isolation: Filter off the resin and wash with methanol. Pool the filtrates and evaporate the organic solvents under reduced pressure. Lyophilize the remaining aqueous phase to obtain pure 2-hydroxyimipramine β -D-glucuronide as a white to off-white powder.

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